Methyl2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxo-4-(fluoromethyl)cyclopentane-1-carboxylate: This compound has a fluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-oxo-4-(chloromethyl)cyclopentane-1-carboxylate:
The uniqueness of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H9F3O3 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-7(13)5-2-4(3-6(5)12)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI Key |
QJZYJVUDRNGUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1=O)C(F)(F)F |
Origin of Product |
United States |
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